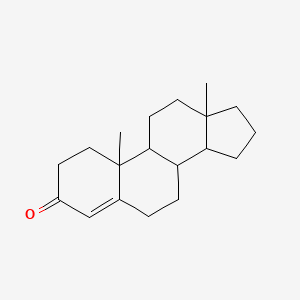
7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with the molecular formula C25H42N4O3S. This compound is part of the purine family, which is known for its significant biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include hexadecylamine, methyl iodide, and propylthiol. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction replaces one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cellular signaling and metabolism.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist, modulating biological processes such as cell proliferation, apoptosis, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Hexadecyl-8-(2-hydroxypropyl)sulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 7-Hexadecyl-8-(2-oxo-propylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- 7-Hexadecyl-8-hexyloxysulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione .
Uniqueness
What sets 7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C25H44N4O2S |
|---|---|
Molekulargewicht |
464.7 g/mol |
IUPAC-Name |
7-hexadecyl-3-methyl-8-propylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C25H44N4O2S/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-21-22(26-25(29)32-20-5-2)28(3)24(31)27-23(21)30/h4-20H2,1-3H3,(H,27,30,31) |
InChI-Schlüssel |
ZHOSKUYHYDCFTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCC)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B11994931.png)


![1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994953.png)
![7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one](/img/structure/B11994957.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11994963.png)

![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11994971.png)

![ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994985.png)


![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11995014.png)

